molecular formula C11H14O4S B15057703 Methyl 4-((tetrahydrofuran-2-yl)methoxy)thiophene-2-carboxylate

Methyl 4-((tetrahydrofuran-2-yl)methoxy)thiophene-2-carboxylate

Cat. No.: B15057703
M. Wt: 242.29 g/mol
InChI Key: ATEWUYOCJCGAJG-UHFFFAOYSA-N
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Description

Methyl 4-((tetrahydrofuran-2-yl)methoxy)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a tetrahydrofuran-2-ylmethoxy group and a carboxylate ester. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 4-((tetrahydrofuran-2-yl)methoxy)thiophene-2-carboxylate, typically involves condensation reactions. One common method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((tetrahydrofuran-2-yl)methoxy)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-((tetrahydrofuran-2-yl)methoxy)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-((tetrahydrofuran-2-yl)methoxy)thiophene-2-carboxylate involves its interaction with molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects .

Properties

Molecular Formula

C11H14O4S

Molecular Weight

242.29 g/mol

IUPAC Name

methyl 4-(oxolan-2-ylmethoxy)thiophene-2-carboxylate

InChI

InChI=1S/C11H14O4S/c1-13-11(12)10-5-9(7-16-10)15-6-8-3-2-4-14-8/h5,7-8H,2-4,6H2,1H3

InChI Key

ATEWUYOCJCGAJG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CS1)OCC2CCCO2

Origin of Product

United States

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